
Cinnoline
Overview
Description
Cinnoline (1,2-benzodiazine) is a bicyclic heterocyclic compound featuring a six-membered aromatic ring fused with two adjacent nitrogen atoms (Figure 1) . It serves as an isosteric analog of quinoline and isoquinoline, sharing structural similarities but differing in nitrogen atom placement. First synthesized in the 19th century, this compound derivatives have gained prominence in medicinal chemistry due to their broad pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Notably, the first natural this compound derivative was isolated from Cichorium endivia in 2011, highlighting its biological relevance .
Synthetic routes to this compound derivatives include intramolecular cyclization, catalytic oxidative cyclization, and Suzuki coupling, enabling diverse functionalization . These compounds interact with targets such as topoisomerases, phosphodiesterases (PDEs), and human neutrophil elastase (HNE), positioning them as versatile scaffolds for drug discovery .
Scientific Research Applications
Pharmacological Properties
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in drug development. The key properties include:
- Antimicrobial Activity : this compound compounds have demonstrated significant antibacterial and antifungal effects. For instance, derivatives like cinoxacin are used in treating urinary tract infections due to their potent antimicrobial properties .
- Anticancer Potential : Research indicates that certain this compound derivatives possess anticancer properties, with studies showing effective inhibition of cancer cell proliferation .
- Anti-inflammatory Effects : this compound-based compounds have been synthesized to exhibit anti-inflammatory activities, providing potential treatments for inflammatory diseases .
- Antimalarial Activity : Some this compound derivatives have shown promising results against malaria-causing parasites, suggesting their potential as antimalarial agents .
Antituberculosis Agents
A study synthesized novel this compound derivatives evaluated for their activity against Mycobacterium tuberculosis. Among these, compound CN-14 exhibited a significant inhibition concentration of 12.5 μg/ml against drug-sensitive strains, showcasing the potential of cinnolines in tuberculosis treatment .
Antifungal Activity
Research on 6-hydroxycinnolines revealed potent antifungal activity against species such as Candida and Aspergillus. The compounds demonstrated high efficacy against C. neoformans, indicating their potential use in treating fungal infections .
Neurological Disorders
This compound derivatives have also been explored for their neuroprotective effects. Compounds designed with a this compound nucleus have shown promise in treating neurological disorders like Alzheimer's disease and Parkinson's disease, highlighting their versatility beyond traditional pharmacological applications .
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of cinnoline derivatives varies depending on their specific structure and target. Generally, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating biological pathways to exert their effects. For example, certain this compound derivatives inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Cinnoline is often compared to quinoline, isoquinoline, and phthalazine (Figure 2). Key distinctions include:
- Nitrogen Atom Orientation: this compound has two adjacent nitrogen atoms, whereas quinoline/isoquinoline feature one nitrogen in a six-membered ring. Phthalazine, an isomer of this compound, has two nitrogen atoms in a 1,2-diazine arrangement.
- Electron Distribution: The pKa of the this compound carboxamide group (5.3) is significantly lower than that of quinoline carboxamides (7.6), reducing basicity and enhancing membrane permeability .
- Aromaticity: this compound’s reduced aromaticity compared to quinoline increases reactivity, facilitating electrophilic substitutions at specific positions (e.g., C-4 and C-8) .
Pharmacological Activity
Antimicrobial and Anticancer Potency
- Quinoline vs. This compound Carboxamides: this compound carboxamides (e.g., compound 8) exhibit comparable ATM kinase inhibition to quinoline analogs (e.g., compound 1) but with superior pharmacokinetics. For instance, 8 showed 56% oral bioavailability in rats, lower efflux ratios (Caco-2/MDCK), and higher permeability due to reduced H-bond donor capacity .
- Benzo[c]this compound: Unlike this compound, benzo[c]this compound demonstrates potent biological activity (EC50 = 290 μM) in electrophysiological assays, attributed to extended π-conjugation enhancing target binding .
Enzyme Inhibition
- HNE Inhibitors: this compound-based inhibitors (e.g., compounds 33, 34) exhibit reversible competitive inhibition of HNE but are 10–20× less potent than N-benzoylindazoles, likely due to steric hindrance from the expanded ring system .
- PDE10A Inhibitors: this compound derivatives (IC50 < 20 nM) rival benzimidazoles in PDE10A inhibition, with improved metabolic stability and brain penetration, making them candidates for PET tracers .
Pharmacokinetic and Physicochemical Properties
- Permeability and Efflux: this compound carboxamides (e.g., 8, 10) outperform quinoline analogs in Caco-2/MDCK assays, attributed to lower basicity (pKa 5.3) and intramolecular H-bonding reducing efflux .
- Metabolic Stability: this compound derivatives show moderate stability in rat hepatocytes (e.g., 8 CL = 21 mL/min/kg) but require solubility optimization for clinical translation .
Compound | CL (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) |
---|---|---|---|
8 | 21 | 0.7 | 56 |
1 | 35 | 1.2 | 30 |
Case Studies
Analgesic and Anti-inflammatory Agents
This compound Mannich bases (e.g., 35, 36) exhibit superior analgesic duration (>180 min) and anti-inflammatory efficacy (comparable to celecoxib at 50 mg/kg) over diclofenac, alongside antibacterial activity against S. aureus and E. coli .
ATM Kinase Inhibitors
This compound carboxamides maintain ATM potency while addressing quinoline limitations.
Biological Activity
Cinnoline is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound (CHN) consists of a fused pyridine and pyrazole ring structure. Its unique chemical properties allow for various modifications, leading to numerous derivatives with enhanced biological activities. The compound is known for its low melting point (39 °C) and has two nitrogen atoms that contribute to its reactivity and interaction with biological targets.
Pharmacological Activities
This compound derivatives exhibit a broad spectrum of pharmacological activities, including:
- Antibacterial Activity : this compound compounds have shown efficacy against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, halogen-substituted cinnolines demonstrated significant antibacterial activity at lower concentrations compared to standard drugs like norfloxacin .
- Antifungal Activity : Studies have reported that this compound derivatives possess potent antifungal properties against species like Candida and Aspergillus. 6-hydroxycinnolines were particularly effective against C. neoformans and A. niger, highlighting their potential in treating fungal infections .
- Antimalarial Activity : Certain this compound derivatives have been evaluated for their antimalarial effects, showing promising results against Plasmodium falciparum, with half-maximal effective concentration (EC50) values indicating high potency .
- Anti-inflammatory and Analgesic Effects : this compound compounds have been investigated for their anti-inflammatory and analgesic properties. Derivatives with electron-donating groups exhibited enhanced anti-inflammatory activities, suggesting a structure-activity relationship that can be exploited for drug design .
- Antitumor Activity : Research indicates that this compound derivatives can inhibit tumor growth by targeting various cellular pathways. For example, some compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial depolarization .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : Some this compound derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- GABA Receptor Modulation : Certain cinnolines influence GABA receptors, which play a significant role in the central nervous system, potentially providing anxiolytic effects .
- Cyclooxygenase Inhibition : The anti-inflammatory properties of cinnolines may be linked to their ability to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Study 1: Antimicrobial Efficacy
A study synthesized various this compound derivatives and evaluated their antimicrobial activity against clinical isolates. The results showed that halogenated compounds exhibited the highest zones of inhibition against both bacteria and fungi, suggesting that structural modifications can enhance antimicrobial potency .
Study 2: Antitumor Potential
In vitro studies demonstrated that specific this compound derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings support further exploration into this compound-based therapies for cancer treatment .
Data Summary
Biological Activity | Examples | Notable Findings |
---|---|---|
Antibacterial | Cinnoxacin | Effective against multiple strains including E. coli and S. aureus |
Antifungal | 6-hydroxycinnolines | Potent against C. neoformans and A. niger |
Antimalarial | Various derivatives | High potency against P. falciparum (EC50 = 0.003 µM) |
Anti-inflammatory | Substituted cinnolines | Significant reduction in inflammation markers |
Antitumor | Specific derivatives | Induction of apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing cinnoline derivatives, and how can researchers optimize reaction conditions?
- Methodological Answer : Begin with a literature review to identify common synthetic routes (e.g., Widman-Stoermer or Borsche-Drechsel cyclization). Use factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. Quantify yields via HPLC or GC-MS and apply ANOVA to identify statistically significant factors . Trial experiments are critical to refine protocols before scaling .
Q. How can researchers validate the structural characterization of this compound derivatives using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) for cross-verification. For ambiguous peaks in NMR, use 2D techniques (COSY, HSQC) to resolve coupling patterns. Compare spectral data with computational simulations (DFT) or databases like SciFinder to confirm purity and structure .
Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions, and how can experimental parameters influence regioselectivity?
- Methodological Answer : Design controlled experiments varying substituents (electron-donating/withdrawing groups) and reaction media (acidic vs. basic conditions). Monitor reaction progress via TLC and isolate products for X-ray crystallography to confirm regioselectivity. Use Hammett plots to correlate substituent effects with reaction rates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict this compound’s binding affinity in pharmacological targets, and what validation steps are required?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen this compound derivatives against target proteins (e.g., kinase inhibitors). Validate predictions with in vitro assays (IC₅₀ measurements) and correlate with computational binding energies. Address discrepancies by refining force field parameters or incorporating solvation effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound-based compounds?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line variability, assay protocols). Replicate studies under standardized conditions (ISO guidelines) and perform meta-analysis to assess effect sizes. Use Bland-Altman plots to evaluate inter-lab variability .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic cycles (e.g., as a ligand or intermediate)?
- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., radical scavengers) to identify transient intermediates. In situ spectroscopic techniques (EPR, Raman) can track reaction pathways. Compare turnover frequencies (TOF) under varying ligand-metal ratios to distinguish between inner- and outer-sphere mechanisms .
Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply non-parametric models (e.g., Hill equation) to fit sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For multivariate toxicity data, employ principal component analysis (PCA) to identify dominant toxicity drivers .
Q. Methodological Guidelines for this compound Research
- Experimental Design : Prioritize factorial designs to evaluate interacting variables .
- Data Contradictions : Replicate studies with larger sample sizes and use meta-analytic frameworks to harmonize findings .
- Instrumentation : Cross-validate structural data with multiple spectroscopic techniques and computational models .
Preparation Methods
Classical Diazonium Salt-Based Syntheses
The earliest cinnoline syntheses relied on diazonium intermediates, a strategy pioneered by Richter in 1883. These methods exploit the cyclization of diazotized ortho-substituted anilines under controlled conditions. For instance, diazotization of 2-aminophenylpropionic acid generates a diazonium salt that undergoes intramolecular cyclization to yield 3-hydroxythis compound . Modifications to this approach include the Neber-Bossel method, where reduction of diazonium salts produces hydrazines that cyclize in hydrochloric acid (HCl) at elevated temperatures (Figure 1) .
A notable variation involves 4-bromo-2-iodoaniline hydrochloride, which undergoes diazotization with sodium nitrite (NaNO₂) followed by coupling with N-ethylaniline. This sequence produces 7-chloro-6-fluoro-3-acetylthis compound-4(1H)-one in 60–70% yields, depending on substituent effects . However, these methods face limitations due to the instability of diazonium intermediates and the need for harsh acidic conditions.
Cyclization of Arylhydrazones and Amidrazones
Cyclization strategies using arylhydrazones have emerged as versatile alternatives. Kiselev’s group demonstrated that ortho-trifluoromethylarylhydrazines react with benzaldehydes to form hydrazones, which undergo base-mediated cyclization into this compound derivatives . This method tolerates electron-withdrawing groups (EWGs) and achieves yields up to 85% for 4-methylbenzo[h]cinnolines .
A landmark advancement involves polyphosphoric acid (PPA)-mediated cyclization of naphthylamidrazones. Intramolecular Friedel-Crafts acylation followed by elimination at 100°C for 3 hours directly yields benzo[h]cinnolines (Scheme 1) . Extending the reaction time beyond 3 hours reduces yields by 30–40%, highlighting the sensitivity of this method to kinetic control .
Transition Metal-Catalyzed Cross-Coupling Approaches
Modern methodologies leverage palladium and copper catalysts to construct this compound cores efficiently. A three-step Sonogashira–SNAr–cyclization sequence developed by JNJ researchers avoids diazonium intermediates entirely (Table 1) . Key steps include:
-
Sonogashira coupling : Aryl halides react with terminal alkynes using Pd(PPh₃)₄/CuI to form ethynyl intermediates.
-
SNAr reaction : Hydrazine dicarboxylates displace halides, forming dihydrocinnolines.
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Oxidative aromatization : Dihydrocinnolines are oxidized to cinnolines using MnO₂ or DDQ.
This route achieves 75–99% yields for diverse cinnolines, including JNJ-8003 analogues with antiviral activity .
Table 1: Optimization of CuI-catalyzed benzo[c]this compound synthesis
Entry | CuI (mol %) | Ligand | Base | Yield (%) |
---|---|---|---|---|
1 | 5 | None | K₂CO₃ | 67 |
3 | 5 | L1 | K₂CO₃ | 89 |
9 | 5 | L6 | K₂CO₃ | 95 |
11 | 5 | L8 | K₂CO₃ | 99 |
One-Pot Multicomponent Reactions
Recent protocols emphasize convergent synthesis. For example, Claisen-Schmidt condensation of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one with aromatic aldehydes produces 3-[3-substituted phenylprop-2-enoyl]cinnolinones (4a–f) in 70–85% yields . Subsequent cyclocondensation with phenylhydrazine yields pyrazole-fused cinnolines, demonstrating the method’s adaptability for generating hybrid scaffolds .
Solid-Phase and Polymer-Supported Syntheses
Innovative polymer-assisted routes enable the synthesis of this compound-based conjugated polymers. For instance, poly[(3-butylthis compound-4,6-diyl)-ethyne-1,2-diyl-(2,5-bis(octyloxy)-1,4-phenylene)-ethyne-1,2-diyl] (PAE 10a) is synthesized via Pd-catalyzed coupling of 3,6-bis(trimethylsilylethynyl)this compound with diiodoarenes . This method achieves quantitative yields and produces materials with tunable optoelectronic properties .
Comparative Analysis of Methodologies
Safety : Diazonium-based routes pose explosion risks, whereas transition metal-catalyzed methods offer safer profiles .
Yield : CuI/L8-catalyzed systems achieve near-quantitative yields (99%), surpassing classical methods (60–70%) .
Substrate Scope : Sonogashira–SNAr sequences accommodate heteroaromatic and electron-deficient substrates, unlike PPA-mediated cyclizations .
Properties
IUPAC Name |
cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVZNOTHYJIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179943 | |
Record name | Cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-66-7 | |
Record name | Cinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINNOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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